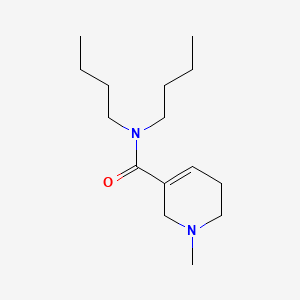![molecular formula C13H14N6O B13371665 5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Construction of the tetraazolo[1,5-a][1,4]benzodiazepine core: This step usually involves the condensation of a benzodiazepine precursor with a tetraazole derivative under acidic or basic conditions.
Spiro linkage formation: The final step involves the formation of the spiro linkage, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodiazepine or piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a central nervous system agent or an anti-inflammatory drug.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity and leading to therapeutic effects.
Enzyme inhibition: It may inhibit certain enzymes involved in inflammatory or metabolic pathways, reducing inflammation or altering metabolic processes.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride
- 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]
Uniqueness
5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is unique due to its specific spiro linkage and the presence of both piperidine and tetraazolo[1,5-a][1,4]benzodiazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14N6O |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-6-one |
InChI |
InChI=1S/C13H14N6O/c20-11-9-3-1-2-4-10(9)19-12(16-17-18-19)13(15-11)5-7-14-8-6-13/h1-4,14H,5-8H2,(H,15,20) |
InChI-Schlüssel |
FHSKAXRKCZMGBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)


![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)

![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)


![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
